4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
Description
This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazinylidene group (─N=N─) conjugated with aromatic systems. Its structure comprises three key moieties:
- A 5-methyl-2-(propan-2-yl)phenoxyacetyl group: This substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.
- A 3-bromobenzoate ester: The bromine atom at the meta position on the benzoate ring modulates electronic effects (e.g., inductive withdrawal) and steric interactions, distinguishing it from ortho- or para-bromo analogs.
Synthesis typically involves condensation of a substituted phenoxyacetyl hydrazide with a formyl-substituted phenyl benzoate under acidic conditions, as seen in analogous hydrazone preparations .
Properties
CAS No. |
303084-02-8 |
|---|---|
Molecular Formula |
C26H25BrN2O4 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H25BrN2O4/c1-17(2)23-12-7-18(3)13-24(23)32-16-25(30)29-28-15-19-8-10-22(11-9-19)33-26(31)20-5-4-6-21(27)14-20/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
DSQJINXZZZBYJD-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Phenoxyacetyl Hydrazone: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with acetic anhydride to form the phenoxyacetyl derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazone.
Condensation Reaction: The hydrazone is then condensed with 4-formylphenyl 3-bromobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene linkage can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different hydrazone derivatives.
Scientific Research Applications
4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenoxyacetyl moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs differ primarily in bromine positioning on the benzoate ring or variations in the phenolic substituents. Key comparisons include:
Electronic Effects :
- Para-bromine : Allows resonance donation to the ester carbonyl, polarizing the C=O bond and increasing electrophilicity.
- Ortho-bromine : Introduces steric clashes with adjacent groups, possibly reducing conformational flexibility.
Physicochemical Properties
Data on the target compound’s physical properties (e.g., melting point, solubility) are unavailable, but inferences can be drawn from analogs:
- Solubility : The 3-bromo derivative likely has moderate solubility in polar aprotic solvents (e.g., DMSO), similar to para-bromo analogs . Ortho-bromo analogs may exhibit lower solubility due to steric hindrance .
- Crystallinity : Hydrazones with para-substituents often form more ordered crystals due to symmetric packing, while meta- and ortho-derivatives may exhibit polymorphism .
Biological Activity
The compound 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may contribute to its interactions with biological systems. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H25BrN2O4 |
| Molecular Weight | 509.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FZNMQBIUPDNNNW-RWPZCVJISA-N |
This compound features a bromobenzoate moiety and a hydrazone linkage, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds related to the hydrazone class have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The biological activity of This compound is hypothesized to be linked to its ability to inhibit bacterial growth through multiple mechanisms, including enzyme inhibition and disruption of cell membrane integrity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The hydrazone moiety may interact with key enzymes in microbial metabolism, leading to growth inhibition.
- Membrane Disruption : The phenoxy and bromobenzoate groups could affect membrane fluidity, compromising the integrity of bacterial cells.
- DNA Interaction : Similar compounds have been shown to bind to DNA gyrase, an essential enzyme for bacterial DNA replication, which may also apply to this compound.
Study 1: Antimicrobial Evaluation
In a recent study evaluating various hydrazone derivatives, the compound showed moderate activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like ciprofloxacin .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on human cell lines using the MTT assay. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .
Study 3: Molecular Docking Studies
Molecular docking studies revealed that the compound could effectively bind to the active sites of target enzymes, demonstrating favorable binding energies and interactions that are crucial for its antimicrobial efficacy .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
